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Compound of Interest

Compound Name: Ethanesulfonic anhydride

Cat. No.: B177037 Get Quote

For researchers and professionals in drug development and organic synthesis, the choice of a

sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and

downstream processing. This guide provides a detailed, data-driven comparison of two

prominent aliphatic sulfonic anhydrides: ethanesulfonic anhydride and methanesulfonic
anhydride.

Chemical and Physical Properties
Ethanesulfonic anhydride and methanesulfonic anhydride share a similar core structure

but differ in their alkyl substituents, leading to variations in their physical properties.

Methanesulfonic anhydride is a solid at room temperature, which can be advantageous for

handling and weighing, while the properties of ethanesulfonic anhydride are less extensively

documented in readily available literature.
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Property Ethanesulfonic Anhydride
Methanesulfonic
Anhydride

Molecular Formula C4H10O5S2 C2H6O5S2

Molecular Weight 202.3 g/mol 174.19 g/mol

Appearance
Not specified in readily

available literature
White to off-white solid

Melting Point
Not specified in readily

available literature
64-71 °C

Boiling Point
Not specified in readily

available literature
138 °C @ 1.33 kPa

Solubility
Not specified in readily

available literature

Soluble in chloroform,

benzene, and hot ether

CAS Number 13223-08-8 7143-01-3

Reactivity and Performance: A Comparative
Analysis
The primary function of both anhydrides in organic synthesis is to introduce the ethanesulfonyl

(esyl) or methanesulfonyl (mesyl) group, respectively. These functional groups are excellent

leaving groups in nucleophilic substitution and elimination reactions. The choice between an

esyl and a mesyl group can influence the reactivity of the resulting sulfonate ester and can be a

critical factor in complex multi-step syntheses.

Sulfonylation of Alcohols
Both anhydrides react with alcohols to form the corresponding sulfonate esters. The reaction is

typically carried out in the presence of a non-nucleophilic base, such as pyridine or

triethylamine, to neutralize the sulfonic acid byproduct.

A key advantage of using a sulfonic anhydride over the corresponding sulfonyl chloride is the

avoidance of chlorinated byproducts, which can simplify purification.
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General Reaction Scheme:

R-OH (Alcohol)

R-OSO2R'
(Sulfonate Ester)

+

(R'SO2)2O
(Sulfonic Anhydride)

→

Base Base-H+ R'SO3-
(Sulfonate Salt)

+

Click to download full resolution via product page

Caption: General sulfonylation of an alcohol using a sulfonic anhydride.

While direct, side-by-side comparative kinetic data is scarce in the literature, it is generally

understood that methanesulfonic anhydride is more reactive than ethanesulfonic anhydride
due to the lower steric hindrance of the methyl group compared to the ethyl group. This can

lead to faster reaction times and the possibility of using milder reaction conditions.
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Sulfonylation of Amines
The reaction of these anhydrides with primary and secondary amines yields the corresponding

sulfonamides, an important functional group in many pharmaceutical compounds. Similar to the

sulfonylation of alcohols, a base is required to drive the reaction to completion.

General Reaction Scheme:

R2NH (Amine)

R2NSO2R'
(Sulfonamide)

+

(R'SO2)2O
(Sulfonic Anhydride)

→

Base Base-H+ R'SO3-
(Sulfonate Salt)

+

Click to download full resolution via product page
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Caption: General synthesis of a sulfonamide from an amine and a sulfonic anhydride.

The difference in steric bulk between the methyl and ethyl groups is expected to influence the

rate of sulfonylation of amines as well, with methanesulfonic anhydride generally being the

more reactive reagent.

Applications in Synthesis
Methanesulfonic anhydride is a widely used reagent in organic synthesis with a broad range

of documented applications. The applications of ethanesulfonic anhydride are less commonly

reported, suggesting it is a more specialized reagent.

Application Ethanesulfonic Anhydride
Methanesulfonic
Anhydride

Formation of Leaving Groups Yes
Yes, widely used to form

mesylates from alcohols.

Protection of Amines Yes
Yes, forms stable

methanesulfonamides.

Esterification Catalyst Limited information

Yes, catalyzes the

esterification of alcohols with

carboxylic acids.

Friedel-Crafts Reactions Limited information

Yes, can be used for Friedel-

Crafts methylsulfonylation of

aromatic rings.

Dehydration Reactions Limited information

Yes, has been used in the

dehydration of dicarboxylic

anhydrides.

Oxidation of Alcohols No

Yes, in combination with

DMSO, it can oxidize primary

and secondary alcohols to

aldehydes and ketones,

respectively.
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Experimental Protocols
Detailed experimental protocols for reactions with ethanesulfonic anhydride are not as readily

available as for its methanesulfonyl counterpart. Below are representative protocols for the

sulfonylation of an alcohol and an amine using methanesulfonic anhydride, which can be

adapted for ethanesulfonic anhydride, likely requiring longer reaction times or slightly

elevated temperatures.

Protocol 1: Mesylation of a Primary Alcohol
This protocol describes the general procedure for the conversion of a primary alcohol to its

corresponding mesylate using methanesulfonic anhydride.
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Reaction Setup

Reaction

Workup and Purification

Dissolve alcohol (1 eq) and
triethylamine (1.5 eq) in

anhydrous DCM.

Cool to 0 °C in an ice bath.

Add methanesulfonic anhydride (1.2 eq)
dropwise.

Stir at 0 °C for 30 min, then
warm to room temperature.

Monitor reaction by TLC.

Quench with water.

Extract with DCM.

Wash with saturated NaHCO3
and brine.

Dry over Na2SO4, filter,
and concentrate.

Purify by column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for the mesylation of a primary alcohol.
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Methodology:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the

primary alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous

dichloromethane (DCM).

Cool the solution to 0 °C using an ice bath.

Reaction: Slowly add methanesulfonic anhydride (1.2 equivalents) portion-wise or as a

solution in DCM to the stirred reaction mixture.

Maintain the temperature at 0 °C for 30 minutes after the addition is complete, then allow the

reaction to warm to room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

alcohol is consumed.

Workup: Quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Sulfonylation of a Primary Amine
This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary

amine and methanesulfonic anhydride.
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Reaction Setup

Reaction

Workup and Purification

Dissolve primary amine (1 eq) and
pyridine (2 eq) in
anhydrous THF.

Cool to 0 °C.

Add methanesulfonic anhydride (1.1 eq)
in THF dropwise.

Stir at room temperature overnight.

Monitor by TLC/LC-MS.

Quench with 1 M HCl.

Extract with ethyl acetate.

Wash with water and brine.

Dry over MgSO4, filter,
and concentrate.

Recrystallize or purify by
column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for the N-sulfonylation of a primary amine.
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Methodology:

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the primary

amine (1 equivalent) and pyridine (2 equivalents) in anhydrous tetrahydrofuran (THF).

Cool the mixture to 0 °C.

Reaction: Add a solution of methanesulfonic anhydride (1.1 equivalents) in anhydrous THF

dropwise to the cooled amine solution.

Allow the reaction mixture to warm to room temperature and stir overnight.

Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS.

Workup: Carefully quench the reaction with 1 M hydrochloric acid.

Extract the product into ethyl acetate.

Wash the combined organic layers with water and then brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in

vacuo.

Purification: Purify the crude sulfonamide by recrystallization or silica gel column

chromatography.

Safety, Handling, and Cost
Both ethanesulfonic anhydride and methanesulfonic anhydride are corrosive and moisture-

sensitive compounds that should be handled with appropriate personal protective equipment in

a well-ventilated fume hood. They should be stored in a cool, dry place away from water and

other nucleophiles.

In terms of commercial availability and cost, methanesulfonic anhydride is significantly more

common and, therefore, generally more affordable than ethanesulfonic anhydride. A wider

range of chemical suppliers offer methanesulfonic anhydride in various purities and

quantities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/product/b177037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Methanesulfonic anhydride is a versatile, reactive, and widely available reagent for the

introduction of the methanesulfonyl group. Its reactivity, coupled with its solid form and

extensive documentation, makes it a go-to reagent for many applications in organic synthesis

and drug development.

Ethanesulfonic anhydride, while likely exhibiting similar reactivity, is less studied and less

commercially available. Its use may be warranted in specific cases where the properties of the

ethanesulfonyl group are required, for example, to modulate the lipophilicity or crystalline

nature of a final compound. For most standard applications requiring an aliphatic sulfonyl

group, methanesulfonic anhydride remains the more practical and cost-effective choice.

Researchers considering ethanesulfonic anhydride should be prepared for potentially longer

reaction times and the need for more rigorous reaction optimization due to the limited literature

available.

To cite this document: BenchChem. [A Comparative Guide to Ethanesulfonic Anhydride and
Methanesulfonic Anhydride for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b177037#comparing-ethanesulfonic-anhydride-
and-methanesulfonic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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